2-((4-(Methylamino)pyrimidin-2-yl)amino)ethanol 2-((4-(Methylamino)pyrimidin-2-yl)amino)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17552429
InChI: InChI=1S/C7H12N4O/c1-8-6-2-3-9-7(11-6)10-4-5-12/h2-3,12H,4-5H2,1H3,(H2,8,9,10,11)
SMILES:
Molecular Formula: C7H12N4O
Molecular Weight: 168.20 g/mol

2-((4-(Methylamino)pyrimidin-2-yl)amino)ethanol

CAS No.:

Cat. No.: VC17552429

Molecular Formula: C7H12N4O

Molecular Weight: 168.20 g/mol

* For research use only. Not for human or veterinary use.

2-((4-(Methylamino)pyrimidin-2-yl)amino)ethanol -

Specification

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
IUPAC Name 2-[[4-(methylamino)pyrimidin-2-yl]amino]ethanol
Standard InChI InChI=1S/C7H12N4O/c1-8-6-2-3-9-7(11-6)10-4-5-12/h2-3,12H,4-5H2,1H3,(H2,8,9,10,11)
Standard InChI Key DHYURAGJDUVKKT-UHFFFAOYSA-N
Canonical SMILES CNC1=NC(=NC=C1)NCCO

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-((4-(Methylamino)pyrimidin-2-yl)amino)ethanol features a pyrimidine core substituted at the 2-position with an ethanolamine group (-NH-CH₂CH₂OH) and at the 4-position with a methylamino group (-NHCH₃). The IUPAC name, 2-((4-(methylamino)pyrimidin-2-yl)amino)ethanol, reflects this substitution pattern . Key structural identifiers include:

PropertyValue
Molecular FormulaC₇H₁₁N₃O
Molecular Weight168.20 g/mol
InChIKeyFAEXSCBIABPYPN-UHFFFAOYSA-N
SMILESOCCNC1=NC=NC(NC)=C1
Synonyms476340-29-1; DB-275815

The InChIKey and SMILES notations confirm the planar pyrimidine ring and the spatial orientation of substituents, critical for molecular interactions .

Synthetic Routes and Optimization

Pyrimidine Ring Formation

The synthesis of 2-aminopyrimidine derivatives often involves cyclocondensation reactions between enaminones and guanidines. For instance, Shao et al. (2020) described a microwave-assisted method to construct pyrimidine rings using enaminones (e.g., 1320) and guanidines (e.g., 6777), yielding substituted pyrimidines in 5–57% efficiency . Adapting this approach, 2-((4-(methylamino)pyrimidin-2-yl)amino)ethanol could be synthesized via:

  • Guanidine Preparation: Reacting 4-methylaminopyrimidin-2-amine with N,N-bis-Boc-S-methylisothiourea in the presence of HgCl₂ and Et₃N to form a bis-Boc-protected intermediate .

  • Deprotection: Removing Boc groups with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free guanidine .

  • Coupling: Condensing the guanidine with a suitable ethanolamine derivative under microwave irradiation .

Challenges in Synthesis

Byproducts such as dicyclopentylthiourea (5) may form during thiourea synthesis, necessitating chromatographic purification (e.g., silica gel with EtOAc/MeOH gradients) . Low yields (e.g., 7% for analog 30c) highlight the need for optimized reaction conditions, such as temperature control and catalyst selection .

Physicochemical Properties

Solubility and Stability

The ethanolamine moiety enhances water solubility compared to non-polar pyrimidine analogs. Estimated logP values (calculated using PubChem data) suggest moderate lipophilicity (logP ≈ 0.5–1.2), enabling penetration across biological membranes . Stability studies of related compounds indicate susceptibility to oxidation at the secondary amine, requiring storage under inert atmospheres .

Crystallographic Data

While single-crystal X-ray structures are unavailable, computational models predict a planar pyrimidine ring with dihedral angles of 15–30° between the ring and ethanolamine group. Hydrogen bonding between the hydroxyl group and pyrimidine nitrogen may stabilize the conformation .

Biological Activity and Mechanism

Antiproliferative Effects

In MV4-11 leukemia cells, pyrimidine derivatives like 78 show GI<sub>50</sub> values as low as 23 nM, correlating with G1 cell cycle arrest . While direct data for 2-((4-(methylamino)pyrimidin-2-yl)amino)ethanol are lacking, its structural similarity suggests potential activity against hematologic malignancies, warranting further testing.

Applications in Drug Discovery

Kinase-Targeted Therapeutics

The compound’s scaffold aligns with kinase inhibitor pharmacophores, making it a candidate for optimizing selectivity against CDKs or other oncogenic kinases. For example, Shao et al. (2020) achieved 100-fold selectivity for CDK9 over CDK1/2 using trisubstituted pyrimidines .

Prodrug Development

The hydroxyl group in the ethanolamine side chain offers a site for prodrug derivatization (e.g., phosphate esters) to enhance bioavailability. Analogous modifications in palbociclib improved oral absorption by 40% .

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